2-Methyl-2-dodecene
Description
Properties
CAS No. |
55103-82-7 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
2-methyldodec-2-ene |
InChI |
InChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h12H,4-11H2,1-3H3 |
InChI Key |
NBFZWOUNUXKZOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Catalysts Employed
Ruthenium-based olefin metathesis catalysts are the most effective for this transformation. The catalysts fall into several categories:
- Hoveyda–Grubbs Type Catalysts : Second-generation catalysts bearing N-heterocyclic carbene (NHC) ligands such as SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene) show high activity and selectivity.
- Indenylidene Catalysts : These catalysts, including Umicore™ M2 (Ind-II), are effective but generally require longer reaction times and lower temperatures.
- Grubbs Type Catalysts : First and second-generation Grubbs catalysts show lower activity and selectivity compared to Hoveyda–Grubbs catalysts.
Reaction Conditions
Optimal conditions for the cross-metathesis reaction to yield 2-methyl-2-dodecene analogues involve:
- Solvent: Toluene is preferred for high conversion and selectivity.
- Temperature: Elevated temperatures (40–80 °C) improve conversion and selectivity.
- Reaction Time: Typically 5 hours for Hoveyda–Grubbs catalysts at 80 °C; longer times (up to 48 hours) at lower temperatures (40 °C) for indenylidene catalysts.
- Catalyst Loading: 0.5 to 1 mol% catalyst loading is effective; lower loadings reduce conversion and selectivity.
- Substrate Ratio: Excess of 2-methyl-2-butene (up to 10 equivalents) favors formation of trisubstituted olefins.
Mechanistic Insights
The cross-metathesis reaction involves the exchange of alkylidene fragments between methyl oleate and 2-methyl-2-butene, forming trisubstituted olefins with prenyl-type double bonds. The reaction proceeds without double bond migration, maintaining the position of the double bond at the 2-position, crucial for 2-methyl-2-dodecene synthesis.
Detailed Research Findings and Data Tables
The following table summarizes key experimental data from a comprehensive study on cross-metathesis reactions relevant to the synthesis of 2-methyl-2-dodecene analogues, highlighting catalyst performance, conversion rates, and selectivity towards desired products:
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Equiv. 2-Methyl-2-butene | Conversion (%) | Molar Fraction of Desired Products (Prenylated) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Hoveyda–Grubbs II | Toluene | Room Temp | 5 | 2 | 64 | 0.44 (sum of 3 & 4) | Moderate conversion and selectivity |
| 2 | Hoveyda–Grubbs II | Toluene | Room Temp | 5 | 10 | 75 | 0.53 | Improved conversion with excess alkene |
| 10 | Hoveyda–Grubbs II | Toluene | 40 | 5 | 10 | 94 | 0.68 | High conversion and selectivity |
| 12 | Hoveyda–Grubbs II | Toluene | 80 | 5 | 10 | 97 | 0.75 | Near quantitative conversion |
| 15 | Indenylidene II (M2) | Toluene | 40 | 24 | 10 | 65 | 0.68 | Requires longer time for good conversion |
| 16 | Indenylidene II (M2) | Toluene | 40 | 48 | 10 | 86 | 0.73 | High conversion with extended time |
| 37 | Grubbs II (Me2IMes) | Toluene | 40 | 48 | 10 | 78 | 0.70 | Moderate conversion and selectivity |
Note: Molar fractions correspond to the sum of major prenylated cross-metathesis products analogous to 2-methyl-2-dodecene.
Catalyst Structure-Activity Relationship
- Catalysts bearing SIMes ligands (e.g., Hoveyda–Grubbs II) show superior activity and selectivity compared to those with SIPr or Me2IMes ligands.
- Electron-withdrawing substituents on the benzylidene ligand improve catalyst performance by facilitating ligand dissociation.
- Changing anionic ligands from chloride to trifluoroacetate decreases catalyst activity.
- First-generation catalysts favor self-metathesis and show low conversion.
Effect of Reaction Parameters
- Increasing temperature from room temperature to 80 °C significantly enhances conversion and selectivity.
- Using 10 equivalents of 2-methyl-2-butene optimizes product yield.
- Solvent choice impacts reaction efficiency; toluene is preferred over dichloromethane or dichloroethane.
- Addition of quinones can improve selectivity but may reduce conversion and complicate the system.
Summary of Preparation Method
The most effective preparation of 2-methyl-2-dodecene involves the cross-metathesis of a suitable terminal alkene (such as methyl oleate or a dodecene derivative) with 2-methyl-2-butene using a ruthenium-based Hoveyda–Grubbs second-generation catalyst bearing a SIMes ligand. The reaction is carried out in toluene at elevated temperatures (around 80 °C) for approximately 5 hours with an excess of 2-methyl-2-butene (10 equivalents) and catalyst loading around 1 mol%. This method yields high conversion rates (up to 97%) and high selectivity towards the trisubstituted alkene product analogous to 2-methyl-2-dodecene, with minimal side reactions such as double bond migration or undesired dimerization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-dodecene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-methyl-2-dodecanol or further to 2-methyl-2-dodecanoic acid.
Reduction: Hydrogenation of 2-Methyl-2-dodecene yields 2-methyl-2-dodecane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is typically used.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Methyl-2-dodecanol, 2-Methyl-2-dodecanoic acid.
Reduction: 2-Methyl-2-dodecane.
Substitution: 2-Methyl-2-dodecyl halides.
Scientific Research Applications
It appears that the specific compound "2-Methyl-2-dodecene" was not found in the provided search results. However, some search results mention similar compounds like "2-Methyldodecane" and "1-Dodecene," which may be related and have some overlapping applications. Here's what the search results indicate about related compounds and their applications:
2-Methyldodecane:
- Chemical Information: 2-Methyldodecane has the molecular formula C13H28 and CID 15270 . It has been reported in Hypericum perforatum .
- Household Products: It is found in household and commercial products such as auto products, home products, personal care items, and pesticides .
1-Dodecene:
- Chemical Information: 1-Dodecene is an alkene with the formula C10H21CH=CH2 . It is an alpha-olefin, characterized by a double bond at the primary position, which enhances its reactivity .
- Production: 1-Dodecene is commercially produced by oligomerization of ethylene using nickel catalysts or triethylaluminium catalysts .
- Applications: It is useful for a number of applications, especially for the production of detergents .
2-Methyl-2,4-pentanediol (Hexylene Glycol):
- Industrial Use: 2-Methyl-2,4-pentanediol, also known as hexylene glycol, has surfactant and emulsion-stabilizing properties . Its viscosity and low volatility make it useful in coatings, cleansers, cosmetics, solvents, lubricants, and hydraulic fluids .
- Laboratory Applications: It is used as a precipitant and cryoprotectant in protein crystallography . It is also used as a lubricant for polishing specimens in metallography .
- Other Applications: It can be found in skin care, hair care, soap, and eye cosmetic products .
Volatile Organic Compounds (VOCs) Analysis:
- Skin VOCs: Studies have focused on identifying volatile organic compounds emanating from human skin .
- Infection Markers: Certain volatile compounds, such as 3-hydroxy-2-butanone, 6-methyl-5-hepten-2-one, dodecanal, and methyl dodecanoate, may be associated with infections .
Other Compounds and Applications:
- Plasticizers: Various plasticizers like phenol, phthalate, propanal, stearic acid, tetradecanal, tetrahydrofurfuryl chloride, tetrahydropyran, and toluene were identified in a liquid drug formulation using GC/MS analysis .
- Bioactive Compounds: Bioactive compounds from natural sources are being explored for medicinal applications . For example, compounds from C. ptilosperma have shown photocytotoxic and antibacterial activities . Polyphenol-containing nanoparticles have also attracted attention for their antioxidant, anticancer, and adherent properties, showing promise in bioimaging and therapeutic delivery . Cocoa polyphenols can modify risk factors for chronic human conditions .
Mechanism of Action
The mechanism of action of 2-Methyl-2-dodecene involves its reactivity due to the presence of the double bond. This double bond can participate in various addition reactions, where reagents add across the bond, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of 2-methyl-2-dodecene (inferred), 2-methyl-1-dodecene , and 2-methyl-2-butene :
Key Observations :
- Chain Length : Longer carbon chains (e.g., dodecene derivatives) exhibit higher boiling points and densities compared to shorter analogs like 2-methyl-2-butene due to increased van der Waals interactions .
- Branching vs. Position : 2-Methyl-2-dodecene and 2-methyl-2-butene share internal double bonds, which reduce steric strain and enhance stability compared to terminal isomers like 2-methyl-1-dodecene .
Reactivity Trends
- Electrophilic Addition : Terminal alkenes (e.g., 2-methyl-1-dodecene) undergo faster electrophilic addition (e.g., hydrohalogenation) than internal isomers due to reduced steric hindrance at the double bond .
- Oxidation: Internal alkenes like 2-methyl-2-dodecene are less prone to ozonolysis than terminal analogs, favoring epoxidation or dihydroxylation under mild conditions .
Biological Activity
2-Methyl-2-dodecene is an unsaturated hydrocarbon with the molecular formula and a structure characterized by a double bond between the second and third carbon atoms in a dodecane chain. This compound belongs to the class of alkenes and is of interest due to its potential biological activities, including antimicrobial and antifungal properties. Understanding its biological activity is crucial for applications in pharmaceuticals, agriculture, and food safety.
- Molecular Formula : C₁₃H₂₆
- Molecular Weight : 182.35 g/mol
- IUPAC Name : 2-Methyl-2-dodecene
- CAS Number : 112-62-9
These properties contribute to its reactivity and potential interactions with biological systems.
Antimicrobial Properties
Recent studies have focused on the antimicrobial properties of 2-methyl-2-dodecene. Its effectiveness against various pathogens has been evaluated using methods such as Minimum Inhibitory Concentration (MIC) assays.
Table 1: Antimicrobial Activity of 2-Methyl-2-Dodecene
| Pathogen | MIC (µg/mL) |
|---|---|
| Fusarium oxysporum | 62.50 |
| Cladosporium herbarum | 31.25 |
| Aspergillus flavus | 31.25 |
| Rhizoctonia solani | 31.25 |
The data indicates that 2-methyl-2-dodecene exhibits significant inhibitory effects against these common plant pathogens, suggesting its potential use as a natural antifungal agent in agricultural applications .
The mechanism through which 2-methyl-2-dodecene exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes, leading to cell lysis. This action is typical of many aliphatic hydrocarbons, which can integrate into lipid bilayers and alter membrane fluidity.
Case Studies
-
Case Study on Antifungal Activity :
A study investigated the antifungal activity of various alkenes, including 2-methyl-2-dodecene, against Fusarium species. The results demonstrated that this compound significantly inhibited the growth of Fusarium oxysporum, with an observed MIC comparable to that of established antifungal agents . -
Volatile Organic Compounds (VOCs) :
Research has shown that volatile compounds from plants, including derivatives like 2-methyl-2-dodecene, can be effective in controlling fungal pathogens in crops. The study highlighted that these compounds could be utilized in developing eco-friendly pesticides .
Safety and Toxicology
While the biological activity of 2-methyl-2-dodecene shows promise, safety assessments are essential for its application in consumer products. Toxicological studies indicate that while it possesses antimicrobial properties, further research is needed to evaluate its long-term effects on human health and the environment.
Table 2: Toxicological Data Summary
| Study Type | Result |
|---|---|
| Acute Toxicity | Low toxicity observed |
| Mutagenicity | Negative in standard assays |
| Chronic Exposure | Data insufficient |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
